Cyclo(CRLLIF)

Description

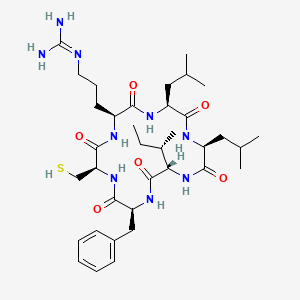

Structure

2D Structure

Properties

Molecular Formula |

C36H59N9O6S |

|---|---|

Molecular Weight |

746.0 g/mol |

IUPAC Name |

2-[3-[(2S,5S,8S,11S,14S,17R)-14-benzyl-11-[(2S)-butan-2-yl]-5,8-bis(2-methylpropyl)-3,6,9,12,15,18-hexaoxo-17-(sulfanylmethyl)-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propyl]guanidine |

InChI |

InChI=1S/C36H59N9O6S/c1-7-22(6)29-35(51)43-27(18-23-12-9-8-10-13-23)32(48)44-28(19-52)34(50)40-24(14-11-15-39-36(37)38)30(46)41-25(16-20(2)3)31(47)42-26(17-21(4)5)33(49)45-29/h8-10,12-13,20-22,24-29,52H,7,11,14-19H2,1-6H3,(H,40,50)(H,41,46)(H,42,47)(H,43,51)(H,44,48)(H,45,49)(H4,37,38,39)/t22-,24-,25-,26-,27-,28-,29-/m0/s1 |

InChI Key |

VTHKIMSMYSGRHX-XMKWUEEFSA-N |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC(C)C)CC(C)C)CCCN=C(N)N)CS)CC2=CC=CC=C2 |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC(C)C)CC(C)C)CCCN=C(N)N)CS)CC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Discovery, Isolation, and Characterization of Novel Bioactive Cyclopeptides: A Case Study on Cyclo(CRLLIF)

This technical guide provides an in-depth overview of the methodologies and scientific rationale behind the discovery, isolation, and characterization of novel cyclic peptides, using the hypothetical Cyclo(CRLLIF) as a representative example. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Introduction to Cyclic Peptides

Cyclic peptides are a class of peptides in which the peptide chain is cyclized, forming a ring structure. This cyclization can occur through a peptide bond between the N-terminal and C-terminal amino acids or through other covalent bonds, such as disulfide bridges.[1][2] This unique structural feature confers several advantageous properties compared to their linear counterparts, including enhanced stability against enzymatic degradation, improved receptor-binding affinity and selectivity, and better membrane permeability.[3] These characteristics make cyclic peptides attractive candidates for therapeutic drug development.[1]

Cyclic peptides are found in a wide range of natural sources, including plants, fungi, bacteria, and marine organisms.[3][4][5] They exhibit a broad spectrum of biological activities, such as antimicrobial, antiviral, immunosuppressive, and anticancer properties.[3][6][7] The discovery of new cyclic peptides with therapeutic potential is an active area of research.

Discovery of Cyclo(CRLLIF): A Hypothetical Case Study

The discovery of a novel cyclic peptide like Cyclo(CRLLIF) would typically originate from a screening program aimed at identifying new bioactive compounds from natural sources or synthetic libraries. In this hypothetical case, Cyclo(CRLLIF) was identified from a marine sponge extract exhibiting potent cytotoxic activity against a panel of cancer cell lines.

Experimental Workflow for Discovery:

Figure 1: A representative workflow for the discovery and isolation of a novel cyclic peptide from a natural source.

Isolation and Purification of Cyclo(CRLLIF)

Following the identification of the active fraction, a multi-step purification protocol is employed to isolate the pure Cyclo(CRLLIF) peptide.

Experimental Protocol:

-

Extraction: The marine sponge tissue is homogenized and extracted with a suitable solvent, such as methanol or a methanol/dichloromethane mixture, to obtain a crude extract.

-

Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning between different immiscible solvents (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity. The cytotoxic activity is monitored in each fraction to guide the purification process.

-

Chromatography: The active fraction is further purified using a combination of chromatographic techniques:

-

Solid-Phase Extraction (SPE): To remove salts and highly polar or nonpolar impurities.

-

Size-Exclusion Chromatography (SEC): To separate molecules based on their size.

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the most common method for the final purification of peptides. A C18 column with a water/acetonitrile gradient containing a small amount of trifluoroacetic acid (TFA) is typically used.

-

Table 1: Hypothetical HPLC Purification Data for Cyclo(CRLLIF)

| Step | Column | Mobile Phase A | Mobile Phase B | Gradient | Flow Rate (mL/min) | Retention Time of Active Peak (min) |

| Semi-preparative RP-HPLC | C18 (10 x 250 mm, 5 µm) | 0.1% TFA in Water | 0.1% TFA in Acetonitrile | 20-60% B over 40 min | 4.0 | 25.5 |

| Analytical RP-HPLC | C18 (4.6 x 150 mm, 3.5 µm) | 0.1% TFA in Water | 0.1% TFA in Acetonitrile | 30-50% B over 20 min | 1.0 | 12.8 |

Structural Characterization of Cyclo(CRLLIF)

Once a pure sample of the peptide is obtained, its structure is determined using a combination of analytical techniques.

Experimental Protocols:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the accurate molecular weight of the peptide. Tandem mass spectrometry (MS/MS) is employed to obtain fragmentation data, which provides information about the amino acid sequence.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY) are used to determine the three-dimensional structure of the peptide in solution.[4] These experiments provide information on through-bond and through-space correlations between protons, which helps to define the peptide's conformation and the stereochemistry of its amino acids.

-

Amino Acid Analysis (AAA): The peptide is hydrolyzed into its constituent amino acids, which are then derivatized and quantified by HPLC or gas chromatography. This analysis confirms the amino acid composition of the peptide.

-

Edman Degradation or MS-based Sequencing: To determine the linear sequence of the amino acids.

Table 2: Hypothetical Structural Characterization Data for Cyclo(CRLLIF)

| Technique | Parameter | Observed Value |

| HR-ESI-MS | [M+H]⁺ (monoisotopic) | 756.4589 Da |

| Amino Acid Analysis | Amino Acid Composition | Cys (1), Arg (1), Leu (2), Ile (1), Phe (1) |

| MS/MS Fragmentation | Key Fragment Ions | b- and y-ion series consistent with the sequence CRLLIF |

| NMR Spectroscopy | Key NOE Contacts | Indicative of a specific folded conformation |

Chemical Synthesis of Cyclo(CRLLIF)

To confirm the determined structure and to produce larger quantities of the peptide for further biological evaluation, chemical synthesis is performed. Solid-phase peptide synthesis (SPPS) is the most common method for peptide synthesis.

Experimental Workflow for Synthesis and Cyclization:

References

- 1. Biological Activities of Natural and Engineered Cyclotides, a Novel Molecular Scaffold for Peptide-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Discovery, isolation, and structural characterization of cyclotides from Viola sumatrana Miq - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 6. Antimicrobial activity of selected cyclic dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cyclo(L-Pro-D-Arg): a new antibacterial and antitumour diketopiperazine from Bacillus cereus associated with a rhabditid entomopathogenic - PubMed [pubmed.ncbi.nlm.nih.gov]

Characterization of Cyclo(CRLLIF): A Dual Inhibitor of Hypoxia-Inducible Factors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural and functional characterization of Cyclo(CRLLIF), a cyclic peptide identified as a dual inhibitor of Hypoxia-Inducible Factor 1 (HIF-1) and Hypoxia-Inducible Factor 2 (HIF-2). This document outlines its binding affinities, the experimental protocol for its characterization, and its role in the HIF signaling pathway, offering valuable insights for researchers in oncology and drug development.

Core Structure and Properties

Cyclo(CRLLIF) is a cyclic hexapeptide with the amino acid sequence Cys-Arg-Leu-Leu-Ile-Phe. The cyclization is understood to be a head-to-tail linkage of the peptide backbone. This cyclic structure confers enhanced stability and conformational rigidity, which are often advantageous for biological activity and bioavailability compared to linear peptides.[1][2][3]

Quantitative Biological Activity

Cyclo(CRLLIF) has been identified as a dual inhibitor of the HIF-1α/HIF-1β and HIF-2α/HIF-1β protein-protein interactions.[4][5] Its primary mechanism of action is the disruption of the dimerization between the HIF-α and HIF-1β subunits, a critical step for their transcriptional activity in response to hypoxia.[4][6] The binding affinity of Cyclo(CRLLIF) to the Per-ARNT-Sim (PAS) B domain of both HIF-1α and HIF-2α has been quantified.[4][5]

| Target Protein | Binding Affinity (KD) in μM |

| HIF-1α PAS-B Domain | 14.5 ± 7 |

| HIF-2α PAS-B Domain | 10.2 ± 1.1 |

| Table 1: Binding affinities of Cyclo(CRLLIF) to HIF-α PAS-B domains as determined by microscale thermophoresis.[4][5] |

Experimental Protocols

The primary experimental method used to determine the binding affinity of Cyclo(CRLLIF) was microscale thermophoresis (MST).[4][5]

Microscale Thermophoresis (MST) for Binding Affinity Measurement

Objective: To quantify the binding affinity (dissociation constant, KD) of Cyclo(CRLLIF) to the PAS-B domains of HIF-1α and HIF-2α.

Materials:

-

Synthesized Cyclo(CRLLIF) peptide

-

Purified recombinant HIF-1α PAS-B domain protein

-

Purified recombinant HIF-2α PAS-B domain protein

-

Fluorescent labeling dye (e.g., NHS-ester dye)

-

MST buffer (e.g., PBS with 0.05% Tween 20)

-

MST instrument and capillaries

Procedure:

-

Protein Labeling: The HIF-α PAS-B domain proteins are fluorescently labeled according to the manufacturer's protocol for the chosen dye. Unbound dye is removed via size-exclusion chromatography.

-

Serial Dilution: A series of concentrations of Cyclo(CRLLIF) are prepared by serial dilution in MST buffer.

-

Binding Reaction: A constant concentration of the fluorescently labeled HIF-α PAS-B protein is mixed with the different concentrations of Cyclo(CRLLIF). The mixtures are incubated to allow binding to reach equilibrium.

-

MST Measurement: The samples are loaded into MST capillaries, and the thermophoresis of the labeled protein is measured in the presence of varying concentrations of the peptide.

-

Data Analysis: The change in thermophoresis is plotted against the logarithm of the Cyclo(CRLLIF) concentration. The KD value is determined by fitting the resulting binding curve to a 1:1 binding model.[5]

Signaling Pathway

Cyclo(CRLLIF) acts within the hypoxia signaling pathway. Under hypoxic conditions, HIF-α subunits are stabilized and translocate to the nucleus, where they dimerize with HIF-1β. This heterodimer then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis, cell proliferation, and metabolism. Cyclo(CRLLIF) inhibits this process by preventing the initial dimerization of HIF-α and HIF-1β.[4][6]

References

- 1. [Biological activity and prospects for food application of cyclic peptides of flax (Linum usitatissimum)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DESIGN OF CYCLIC PEPTIDES WITH BIOLOGICAL ACTIVITIES FROM BIOLOGICALLY ACTIVE PEPTIDES: THE CASE OF PEPTIDE MODULATORS OF MELANOCORTIN RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Identification and Development of Cyclic Peptide Inhibitors of Hypoxia Inducible Factors 1 and 2 That Disrupt Hypoxia-Response Signaling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Cyclo(CRLLIF)_TargetMol [targetmol.com]

An In-depth Technical Guide to the Analysis of Cyclo(CRLLIF): A Novel Cyclic Hexapeptide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, Cyclo(CRLLIF) is not a previously characterized cyclic peptide. Therefore, this document serves as a prospective technical guide, outlining the theoretical analysis and a strategic framework for the experimental investigation of this novel molecule. The data presented herein is hypothetical and for illustrative purposes.

Introduction and Physicochemical Analysis

Cyclo(CRLLIF) is a cyclic hexapeptide with the amino acid sequence Cysteine-Arginine-Leucine-Leucine-Isoleucine-Phenylalanine. The cyclic nature of peptides can confer significant advantages over their linear counterparts, including enhanced stability against proteolysis, improved receptor binding affinity, and favorable pharmacokinetic properties.[1][2][3] The constituent amino acids of Cyclo(CRLLIF) suggest a molecule with amphipathic properties, a key feature for many biologically active peptides.

Table 1: Physicochemical Properties of Constituent Amino Acids in Cyclo(CRLLIF)

| Amino Acid | One-Letter Code | Three-Letter Code | Side Chain Property | Key Potential Roles in Cyclo(CRLLIF) |

| Cysteine | C | Cys | Thiol-containing, Polar | Formation of a disulfide bridge with another Cys-containing peptide (dimerization) or intramolecular cyclization if another Cysteine were present. Key for potential redox-based mechanisms. |

| Arginine | R | Arg | Positively charged, Basic | Facilitating electrostatic interactions with negatively charged cell membranes or protein surfaces. Can play a role in cell penetration. |

| Leucine | L | Leu | Aliphatic, Hydrophobic | Contributing to the hydrophobic core of the peptide, driving folding and interaction with nonpolar environments such as lipid bilayers or hydrophobic pockets of proteins. |

| Isoleucine | I | Ile | Aliphatic, Hydrophobic | Similar to Leucine, it adds to the hydrophobicity and can influence the conformational rigidity of the peptide backbone. |

| Phenylalanine | F | Phe | Aromatic, Hydrophobic | Its bulky aromatic side chain can engage in π-π stacking and hydrophobic interactions, which are critical for binding to target proteins. |

Based on this composition, Cyclo(CRLLIF) is predicted to have a significant hydrophobic character due to the four aliphatic and aromatic residues, with a localized positive charge from the Arginine residue. This amphipathicity is a common feature of cell-penetrating and antimicrobial peptides.

Proposed Synthesis and Characterization Workflow

The synthesis and characterization of Cyclo(CRLLIF) would follow a multi-step process, beginning with solid-phase peptide synthesis of the linear precursor, followed by cyclization and purification.

Caption: Proposed workflow for the synthesis and characterization of Cyclo(CRLLIF).

Hypothetical Biological Activity and Quantitative Data

Given its amino acid composition, Cyclo(CRLLIF) could possess a range of biological activities. The presence of Arginine and a hydrophobic face suggests potential for membrane interaction, leading to antimicrobial or anticancer effects. Furthermore, the rigid cyclic structure could allow it to act as an inhibitor of protein-protein interactions.

Table 2: Hypothetical Quantitative Biological Data for Cyclo(CRLLIF)

| Assay Type | Target/Organism | Metric | Hypothetical Value |

| Antimicrobial | Staphylococcus aureus | MIC (µg/mL) | 16 |

| Antimicrobial | Escherichia coli | MIC (µg/mL) | 64 |

| Cytotoxicity | HeLa (cervical cancer) | IC50 (µM) | 25 |

| Cytotoxicity | A549 (lung cancer) | IC50 (µM) | 50 |

| Hemolytic Activity | Human Red Blood Cells | HC50 (µM) | >200 |

| Proteolytic Stability | Trypsin Digestion | Half-life (hours) | > 24 |

Detailed Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol is a standard method for assessing the antimicrobial activity of a compound.

Objective: To determine the lowest concentration of Cyclo(CRLLIF) that inhibits the visible growth of a microorganism.

Materials:

-

Cyclo(CRLLIF) stock solution (e.g., 1 mg/mL in DMSO).

-

Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).

-

Mueller-Hinton Broth (MHB).

-

96-well microtiter plates.

-

Spectrophotometer.

Procedure:

-

Prepare a bacterial suspension in MHB and adjust the turbidity to a 0.5 McFarland standard.

-

Perform a serial two-fold dilution of the Cyclo(CRLLIF) stock solution in MHB in the 96-well plate.

-

Inoculate each well with the bacterial suspension.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the peptide at which no visible growth is observed.

Postulated Mechanism of Action and Signaling Pathway

Assuming Cyclo(CRLLIF) exhibits anticancer activity, a plausible mechanism could involve cell penetration followed by the inhibition of a key intracellular protein-protein interaction necessary for cell cycle progression. For instance, it could disrupt the interaction between a cyclin and a cyclin-dependent kinase (CDK).

References

In Silico Modeling of Cyclic Peptide Conformation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic peptides represent a promising class of therapeutic agents, bridging the gap between small molecules and large biologics. Their conformational flexibility is intrinsically linked to their biological activity, bioavailability, and metabolic stability. Understanding the three-dimensional structure and dynamic behavior of these molecules is therefore paramount in the rational design of novel peptide-based drugs. This technical guide provides a comprehensive overview of the state-of-the-art in silico methodologies for modeling the conformation of cyclic peptides, using the hypothetical hexapeptide Cyclo(CRLLIF) as an illustrative example. We detail a multi-step computational workflow, from initial structure generation to the characterization of the complete conformational ensemble, and discuss experimental validation techniques.

Introduction to Cyclic Peptide Conformational Analysis

Cyclic peptides often exhibit a dynamic equilibrium of multiple conformations in solution.[1] This conformational ensemble, rather than a single static structure, dictates the peptide's interaction with its biological targets and its pharmacokinetic properties. The primary goal of in silico modeling is to elucidate this ensemble, identifying the most populated (low-energy) conformational states and the energetic barriers between them. This knowledge is crucial for structure-activity relationship (SAR) studies and for optimizing peptide properties such as target affinity, selectivity, and cell permeability.

The computational investigation of a cyclic peptide's conformation typically follows a hierarchical approach, beginning with the generation of a diverse set of possible structures and culminating in the refinement and analysis of the most probable conformations. This guide will walk through a typical workflow applicable to a cyclic hexapeptide like Cyclo(CRLLIF).

Computational Workflow for Conformational Modeling

The in silico modeling of a cyclic peptide's conformation is a multi-stage process that integrates various computational techniques. A generalized workflow is depicted below.

Initial 3D Structure Generation

The first step is to generate one or more plausible 3D structures from the 2D amino acid sequence. This can be achieved through several methods:

-

De Novo Prediction Servers: Web-based tools like PEP-FOLD can predict initial peptide structures from their amino acid sequence.[2]

-

Manual Building: Using molecular modeling software such as PyMOL or Schrödinger's Maestro, a linear peptide can be constructed and then cyclized by forming a peptide bond between the N- and C-termini.

Conformational Search

Given the cyclic constraint, the peptide's conformational space is vast but finite. A thorough initial exploration is necessary to identify a diverse set of low-energy conformations. Efficient search algorithms are employed for this purpose:

-

Low-Mode Search (LMOD): This method explores the potential energy surface by following low-frequency vibrational modes, which often correspond to large-scale conformational changes.

-

Stochastic Search: These algorithms randomly sample the conformational space and use energy minimization to identify local minima.[3]

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of biomolecules in a solvated environment, providing a detailed picture of the conformational landscape.[1]

Enhanced Sampling Techniques

Standard MD simulations can get trapped in local energy minima, especially for cyclic peptides with high energy barriers between conformations.[1] Enhanced sampling methods are therefore crucial for adequate exploration of the conformational space:

-

Replica-Exchange Molecular Dynamics (REMD): Multiple simulations (replicas) of the system are run in parallel at different temperatures. Periodically, the coordinates of replicas at different temperatures are exchanged, allowing the system to overcome energy barriers more easily at higher temperatures.[4][5]

-

Metadynamics: A history-dependent bias potential is added to the system's Hamiltonian, discouraging the simulation from revisiting previously explored conformations.

Experimental Protocol: Replica-Exchange Molecular Dynamics (REMD)

The following provides a generalized protocol for running REMD simulations of a cyclic hexapeptide using GROMACS.

Table 1: Generalized REMD Simulation Protocol

| Step | Parameter | Description |

| 1. System Preparation | Force Field | AMBER, CHARMM, or OPLS force fields are commonly used.[5] |

| Water Model | TIP3P or SPC/E explicit solvent models. | |

| Box Size | A cubic or dodecahedron box with a minimum distance of 1.0 nm between the peptide and the box edge. | |

| Ionization | Neutralize the system with counter-ions (e.g., Na+, Cl-). | |

| 2. Energy Minimization | Algorithm | Steepest descent followed by conjugate gradient. |

| Convergence | Until the maximum force is less than 1000 kJ/mol·nm. | |

| 3. Equilibration | NVT Ensemble | 100 ps simulation at the target temperature with position restraints on heavy atoms to allow solvent to equilibrate. |

| NPT Ensemble | 1 ns simulation at the target temperature and 1 bar pressure with position restraints on heavy atoms to equilibrate density. | |

| 4. Production REMD | Number of Replicas | Typically 16-64, with temperatures exponentially spaced (e.g., from 300 K to 500 K). |

| Exchange Frequency | Every 2 ps. | |

| Simulation Time | 100-500 ns per replica. | |

| Constraints | LINCS algorithm to constrain bond lengths involving hydrogen atoms. | |

| Timestep | 2 fs. |

Post-Simulation Analysis

The vast amount of data generated from MD simulations needs to be analyzed to extract meaningful insights into the peptide's conformational preferences.

Clustering Analysis

Clustering algorithms group similar conformations together based on their root-mean-square deviation (RMSD). This allows for the identification of the most representative structures of the most populated conformational states.

Free Energy Landscape

By projecting the simulation trajectory onto two or more collective variables (e.g., radius of gyration, principal components of atomic motion), a free energy landscape can be constructed. This landscape visually represents the low-energy conformational states (basins) and the transition pathways between them.

Quantum Mechanics (QM) Refinement

While MD simulations provide a good description of the conformational ensemble, the underlying force fields are approximations. Quantum mechanics calculations can provide more accurate energies for the representative conformations obtained from clustering.

Experimental Protocol: QM Energy Minimization

Table 2: Generalized QM Refinement Protocol

| Step | Parameter | Description |

| 1. Input Structures | Representative structures from the most populated clusters from MD simulations. | |

| 2. Level of Theory | Method | Density Functional Theory (DFT) is a common choice, with functionals like B3LYP or M06-2X.[6] |

| Basis Set | 6-31G* or larger.[6] | |

| 3. Solvent Model | Implicit solvent model such as the Polarizable Continuum Model (PCM) to account for solvent effects. | |

| 4. Calculation Type | Geometry optimization to find the nearest local energy minimum on the QM potential energy surface. |

Experimental Validation with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary experimental technique for determining the solution structure of peptides.[7] Comparing in silico predictions with NMR data is crucial for validating the computational model.

NMR-based Structural Restraints

-

Nuclear Overhauser Effect (NOE): Provides through-space distance information between protons that are close in space (< 5 Å).

-

J-Couplings: Provide information about dihedral angles.

Combined MD and QM for Chemical Shift Prediction

A powerful validation method involves predicting NMR chemical shifts from the computationally derived conformational ensemble and comparing them to experimentally measured values. The CANDLE (Conformational Analysis from NMR and Density-functional prediction of Low-energy Ensembles) method is an example of this approach.[8]

Table 3: Hypothetical Comparison of Predicted and Experimental Chemical Shifts for Cyclo(CRLLIF)

| Residue | Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| Cys | Hα | 4.52 | 4.48 |

| Arg | Hα | 4.31 | 4.35 |

| Leu | Hα | 4.18 | 4.20 |

| Leu | Hα | 4.25 | 4.23 |

| Ile | Hα | 4.05 | 4.09 |

| Phe | Hα | 4.66 | 4.63 |

Conclusion

The in silico modeling of cyclic peptide conformation is a rapidly evolving field that leverages a combination of computational techniques to provide detailed insights into the structural and dynamic properties of these important molecules. By integrating methods such as conformational searching, enhanced sampling molecular dynamics, and quantum mechanics, researchers can generate robust models of the conformational ensemble. The validation of these models against experimental data, particularly from NMR spectroscopy, is essential for ensuring their accuracy and predictive power. The methodologies outlined in this guide provide a framework for the rational design and optimization of cyclic peptides for therapeutic applications.

References

- 1. Elucidating solution structures of cyclic peptides using molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PEP-FOLD Peptide Structure Prediction Server [bioserv.rpbs.univ-paris-diderot.fr]

- 3. researchgate.net [researchgate.net]

- 4. Computational Methods for Studying Conformational Behaviors of Cyclic Peptides | Springer Nature Experiments [experiments.springernature.com]

- 5. biorxiv.org [biorxiv.org]

- 6. Peptide Bond Distortions from Planarity: New Insights from Quantum Mechanical Calculations and Peptide/Protein Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Peptide Structure Determination by NMR | Springer Nature Experiments [experiments.springernature.com]

- 8. Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Unraveling the Biological Significance of Cyclo(CRLLIF): A Technical Overview

Despite a comprehensive search of available scientific literature, the putative biological function of the specific cyclic peptide Cyclo(CRLLIF) remains uncharacterized. No direct experimental studies, quantitative data, or established signaling pathways for this molecule have been reported in publicly accessible databases.

While information directly pertaining to Cyclo(CRLLIF) is not available, this guide will provide an in-depth overview of the general biological roles of cyclic peptides and the potential functions that a molecule with the CRLLIF amino acid sequence might exhibit based on the known activities of its constituent residues. This will serve as a foundational resource for researchers and drug development professionals interested in investigating this novel compound.

General Biological Functions of Cyclic Peptides

Cyclic peptides are a class of molecules that have garnered significant interest in pharmacology and molecular biology due to their unique structural properties, which often confer enhanced stability, receptor affinity, and cell permeability compared to their linear counterparts. Their functions are diverse and include:

-

Enzyme Inhibition: Many cyclic peptides act as potent and selective inhibitors of enzymes, playing roles in regulating metabolic pathways and signaling cascades.

-

Receptor Modulation: They can function as agonists or antagonists for a variety of cell surface and intracellular receptors, thereby influencing cellular communication and responses.

-

Antimicrobial Activity: A significant number of naturally occurring cyclic peptides possess antimicrobial properties, forming pores in bacterial membranes or interfering with essential cellular processes.

-

Cell Cycle Regulation and Apoptosis: Some cyclic peptides have been shown to influence the complex machinery of the cell cycle and induce programmed cell death (apoptosis), making them potential candidates for anti-cancer therapies.[1][2][3][4] The progression of the cell cycle is tightly controlled by cyclins and cyclin-dependent kinases (CDKs).[5][6][7][8] Deregulation of these components can lead to uncontrolled cell proliferation.[7] Several molecules that regulate the cell cycle are also involved in apoptosis, highlighting the intricate link between these two processes.[1][2][3][4][9]

Hypothetical Functions of the CRLLIF Sequence

The amino acid sequence Cys-Arg-Leu-Leu-Ile-Phe (CRLLIF) provides clues to its potential biological activities.

-

Cysteine (C): The presence of cysteine suggests the potential for disulfide bond formation, which is crucial for the cyclization of the peptide and for its overall three-dimensional structure. Disulfide bonds can also be involved in redox-sensitive interactions with other proteins.

-

Arginine (R): As a positively charged amino acid, arginine is frequently involved in electrostatic interactions with negatively charged pockets on proteins or with phosphate groups on DNA and RNA. This could imply a role in binding to specific enzymes or transcription factors.

-

Leucine (L), Isoleucine (I), and Phenylalanine (F): These are all hydrophobic amino acids. A cluster of such residues suggests that the peptide may interact with hydrophobic regions of proteins or insert into lipid membranes. This is a common feature of peptides that disrupt cell membranes or interact with transmembrane proteins.

Given this composition, Cyclo(CRLLIF) could hypothetically be involved in processes such as:

-

Protein-Protein Interactions: The combination of charged and hydrophobic residues could enable it to bind to specific protein interfaces, potentially disrupting signaling complexes.

-

Membrane Interactions: The hydrophobic nature of the peptide might allow it to interact with and potentially disrupt cellular membranes, a mechanism often associated with antimicrobial or cytotoxic effects.

Proposed Experimental Workflows for Functional Characterization

To elucidate the biological function of Cyclo(CRLLIF), a systematic experimental approach is required. The following workflow outlines key experiments that could be performed.

References

- 1. Cell Cycle and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell cycle and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell cycle and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cell cycle and apoptosis: common pathways to life and death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cell cycle - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Regulation of cyclins during the cell cycle pathway | Abcam [abcam.com]

- 8. A Brief Tour of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell cycle regulation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Methodological Guide to the Discovery and Characterization of Novel Cyclic Peptides from Natural Sources: A Case Study Framework for Cyclo(CRLLIF)

Disclaimer: As of November 2025, a comprehensive review of scientific literature did not identify any documented natural sources for the specific cyclic hexapeptide Cyclo(CRLLIF) (Cyclo(Cysteinyl-Arginyl-Leucyl-Leucyl-Isoleucyl-Phenylalanyl)). Therefore, this document serves as a technical guide outlining the established methodologies and strategic frameworks that researchers and drug development professionals can employ for the discovery, isolation, and characterization of novel cyclic peptides, such as Cyclo(CRLLIF), from diverse natural origins.

Introduction to Cyclic Peptides

Cyclic peptides are a diverse and structurally unique class of natural products renowned for their wide range of potent biological activities, including antimicrobial, immunosuppressive, and antitumor properties.[1][2][3] Their constrained conformational structure, resulting from head-to-tail or other side-chain cyclization, often imparts high receptor-binding affinity, specificity, and enhanced stability against enzymatic degradation compared to their linear counterparts.[2][3][4] These advantageous pharmacokinetic properties make them highly attractive scaffolds in drug discovery.[2][5]

Natural cyclic peptides are produced by a vast array of organisms, including bacteria, fungi, plants, and marine invertebrates.[3][6] Their biosynthesis typically occurs via two primary pathways: non-ribosomal peptide synthetases (NRPSs) or the ribosomal synthesis of a precursor protein followed by post-translational modification and cyclization.[7][8][9] This guide provides a systematic approach to identifying and characterizing new members of this valuable compound class.

Prospective Natural Sources and Screening Strategies

Given the lack of a known source for Cyclo(CRLLIF), a discovery program would begin with a broad screening of organisms known to be prolific producers of cyclic peptides.

High-Potential Organism Groups

-

Bacteria: Actinomycetes (especially Streptomyces species), cyanobacteria, and Proteobacteria are well-documented sources of bioactive cyclic peptides.[6][10][11] For example, Achromobacter xylosoxidans is known to produce the cyclic dipeptide cyclo(L-Leucyl-L-Prolyl).[12][13]

-

Fungi: Both terrestrial and marine-derived fungi, such as species from the genera Penicillium and Aspergillus, are rich sources of novel cyclic peptides.[6][11]

-

Marine Organisms: Sponges, tunicates, and nudibranchs often host symbiotic microorganisms that produce a vast diversity of unique cyclic compounds.[10][14][15][16]

-

Plants: Families such as Rubiaceae (coffee family) and Violaceae (violet family) are known to produce large families of cyclic peptides called cyclotides.[1][17][18]

Screening Workflow

A high-throughput screening campaign would involve generating crude extracts from a diverse library of these organisms, followed by liquid chromatography-mass spectrometry (LC-MS) analysis. The goal is to screen for a specific mass-to-charge ratio (m/z) corresponding to Cyclo(CRLLIF).

Caption: High-level workflow for screening natural sources.

General Protocol for Isolation and Purification

Once a putative hit is identified in a crude extract, a systematic purification process is required to isolate the compound of interest. The following protocol is a generalized workflow adaptable to the specific physicochemical properties of the target peptide.

Extraction and Initial Fractionation

-

Culture & Harvest: Grow the source organism (e.g., a Streptomyces species) in a suitable liquid medium (e.g., ISP2 broth) at optimal conditions (e.g., 28°C, 140 rpm) for a period conducive to secondary metabolite production (e.g., 3-14 days).[11]

-

Solvent Extraction: Separate the biomass from the culture broth. Extract the broth with an organic solvent like ethyl acetate. Simultaneously, extract the biomass (cells) with methanol or acetone, followed by evaporation and partitioning of the residue between water and ethyl acetate.

-

Column Chromatography: Combine the organic extracts and concentrate them in vacuo. Subject the resulting crude extract to column chromatography using a stationary phase like Diaion HP20 or silica gel, eluting with a stepwise gradient of increasing solvent polarity (e.g., from 100% hexane to 100% ethyl acetate, then to 100% methanol).[13]

High-Performance Liquid Chromatography (HPLC)

-

Preparative HPLC: Fractionate the bioactive fractions from the initial column chromatography using a reverse-phase preparative HPLC column (e.g., C18). Elute with a water/acetonitrile gradient, typically containing 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.

-

Analytical HPLC: Assess the purity of the collected fractions using a reverse-phase analytical HPLC column. Pool the fractions containing the pure compound, as determined by a single peak at the correct retention time.

The following table summarizes hypothetical purification data for Cyclo(CRLLIF).

| Purification Step | Starting Material (g) | Final Mass (mg) | Target Peptide Purity (%) | Yield (%) |

| Crude Organic Extract | 15.0 | - | < 0.1 | - |

| HP20 Column Fraction | 2.5 | - | ~1.5 | - |

| Preparative HPLC | 120 mg (from HP20) | 8.2 | ~90 | 6.8 |

| Final Analytical HPLC | 8.2 mg | 5.5 | > 98 | 67.1 |

Structural Elucidation Protocol

Confirming the identity of the isolated peptide as Cyclo(CRLLIF) requires a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS)

-

High-Resolution MS (HR-MS): Infuse the purified sample into an HR-MS instrument (e.g., Q-TOF or Orbitrap) to determine the exact mass. This provides the elemental composition (molecular formula) of the peptide.

-

Tandem MS (MS/MS): Perform fragmentation analysis on the parent ion. The resulting fragment ions will correspond to the loss of individual or multiple amino acid residues, helping to confirm the amino acid sequence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1D NMR: Acquire ¹H and ¹³C NMR spectra to identify the types of protons and carbons present, which helps confirm the amino acid residues.

-

2D NMR: Conduct a suite of 2D NMR experiments (e.g., COSY, HSQC, HMBC, NOESY) in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD). These experiments are crucial for:

-

COSY: Establishing proton-proton couplings within each amino acid residue.

-

HSQC/HMBC: Correlating protons to their directly attached (HSQC) or long-range coupled (HMBC) carbons to build the spin systems of each residue.

-

NOESY: Identifying through-space correlations between protons, which helps determine the amino acid sequence and provides insights into the 3D conformation of the peptide ring.

-

Caption: Workflow for structural elucidation of a novel peptide.

Potential Signaling Pathways and Biological Activity

While the activity of Cyclo(CRLLIF) is unknown, many cyclic peptides exert their effects by modulating specific biological pathways. For instance, some cyclic dipeptides produced by bacteria have been shown to repress the transcription of genes related to aflatoxin production in fungi.[13] Others, like cyclo(Phe-Pro) from Vibrio vulnificus, can inhibit host innate immune responses by suppressing the NF-κB pathway.[19][20]

A hypothetical mechanism for Cyclo(CRLLIF) could involve the inhibition of a key protein in a pathogen's signaling cascade. A biological screening program would be necessary to determine its activity.

The table below outlines a potential screening panel for a novel cyclic peptide.

| Assay Type | Target | Example Endpoint | Potential Indication |

| Antimicrobial | Bacterial/Fungal Growth | Minimum Inhibitory Concentration (MIC) | Antibiotic / Antifungal |

| Antiviral | Viral Replication | Cytopathic Effect (CPE) Inhibition | Antiviral |

| Cytotoxicity | Cancer Cell Lines | IC₅₀ (50% Inhibitory Concentration) | Anticancer |

| Immunomodulatory | Macrophage Activation | Nitric Oxide / Cytokine Production | Anti-inflammatory |

Conclusion

The discovery of novel natural products like cyclic peptides remains a vital frontier in the search for new therapeutic agents. Although Cyclo(CRLLIF) has not yet been reported from a natural source, the established workflows for screening, isolation, and structural elucidation provide a clear and robust path for its potential discovery. The application of modern analytical techniques is essential to successfully navigate the complexities of natural product chemistry and uncover the vast therapeutic potential held within the planet's biodiversity.

References

- 1. researchgate.net [researchgate.net]

- 2. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 3. Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Form and function in cyclic peptide natural products: a pharmacokinetic perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cyclic Peptides with Antifungal Properties Derived from Bacteria, Fungi, Plants, and Synthetic Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclotide biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-infective Compounds from Marine Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

- 12. Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cyclo(L-leucyl-L-prolyl) produced by Achromobacter xylosoxidans inhibits aflatoxin production by Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Marine compounds and their antiviral activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Cyclotides: macrocyclic peptides with applications in drug design and agriculture - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Plant derived cyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cyclo(Phe-Pro) Produced by the Human Pathogen Vibrio vulnificus Inhibits Host Innate Immune Responses through the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cyclo(Phe-Pro) produced by the human pathogen Vibrio vulnificus inhibits host innate immune responses through the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Biosynthesis of Cyclo(CRLLIF): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the investigation of the biosynthetic pathway of the novel cyclic hexapeptide, Cyclo(CRLLIF). Given the absence of specific literature on this molecule, this document outlines a proposed biosynthetic route based on established principles of cyclic peptide formation, details a robust experimental workflow for pathway elucidation, and provides templates for data presentation and visualization.

Proposed Biosynthesis Pathway of Cyclo(CRLLIF)

Cyclic peptides are primarily synthesized through two major pathways: Non-Ribosomal Peptide Synthesis (NRPS) or Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP) pathways. Without prior knowledge, investigations should consider both possibilities.

Non-Ribosomal Peptide Synthesis (NRPS) Pathway

NRPSs are large, modular enzyme complexes that act as an assembly line to synthesize peptides without the use of ribosomes. Each module is responsible for the incorporation of a specific amino acid.

A hypothetical NRPS pathway for Cyclo(CRLLIF) would involve a hexamodular NRPS enzyme. Each module would consist of specific domains for adenylation (A), thiolation (T) or peptidyl carrier protein (PCP), and condensation (C). The final module would contain a thioesterase (TE) or cyclization (Cy) domain responsible for releasing and cyclizing the nascent linear peptide.

The proposed NRPS machinery for Cyclo(CRLLIF) biosynthesis is as follows:

-

Module 1: A-T-C domains for Cysteine activation and incorporation.

-

Module 2: A-T-C domains for Arginine activation and incorporation.

-

Module 3: A-T-C domains for Leucine activation and incorporation.

-

Module 4: A-T-C domains for a second Leucine activation and incorporation.

-

Module 5: A-T-C domains for Isoleucine activation and incorporation.

-

Module 6: A-T-TE/Cy domains for Phenylalanine activation, incorporation, and subsequent cyclization of the linear hexapeptide H-Cys-Arg-Leu-Leu-Ile-Phe-OH.

A Technical Guide to Preliminary Cytotoxicity Screening of Cyclic Peptides

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific cyclic peptide Cyclo(CRLLIF) is not available in the public domain. This guide provides a comprehensive overview of the principles and methodologies for the preliminary cytotoxicity screening of cyclic peptides in general, using illustrative examples from published research.

Cyclic peptides have emerged as a promising class of therapeutic agents, particularly in oncology, due to their high binding affinity, specificity, and stability compared to their linear counterparts. A crucial first step in the preclinical development of any novel cyclic peptide is the assessment of its cytotoxic potential against cancer cells. This guide outlines the core methodologies, data presentation standards, and underlying signaling pathways relevant to such screening.

Quantitative Data Summary

A standardized method for reporting cytotoxicity data is essential for comparing the potency of different compounds. The half-maximal inhibitory concentration (IC50) is the most common metric, representing the concentration of a peptide required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the cytotoxic activities of several exemplary cyclic peptides against various human cancer cell lines.

| Cyclic Peptide | Cancer Cell Line | IC50 Value | Reference |

| Urukthapelstatin A | A549 (Lung Carcinoma) | 12 nM | [1] |

| MCF-7 (Breast Adenocarcinoma) | -8.28 M (log GI50) | [1] | |

| HCT-116 (Colorectal Carcinoma) | -8.46 M (log GI50) | [1] | |

| Theopapuamide A-C | HCT-116 (Colorectal Carcinoma) | 2.1 - 4.0 µg/mL | [1] |

| Stereocalpin | HT29 (Colorectal Adenocarcinoma) | 6.5 µM | [1] |

| B16F10 (Skin Carcinoma) | 11.9 µM | [1] | |

| HepG2 (Hepatocellular Carcinoma) | 13.4 µM | [1] | |

| GA-Peptide 2 | MCF-7 (Breast Adenocarcinoma) | 5.1 µg/mL | [2] |

| HCT-116 (Colorectal Carcinoma) | 6.6 µg/mL | [2] | |

| GA-Peptide 3 | MCF-7 (Breast Adenocarcinoma) | 7.4 µg/mL | [2] |

| HCT-116 (Colorectal Carcinoma) | 72.7 µg/mL | [2] |

Experimental Protocols

The following sections detail standardized protocols for common in vitro cytotoxicity assays used in the preliminary screening of cyclic peptides.

Cell Culture and Maintenance

-

Cell Lines: A panel of human cancer cell lines relevant to the therapeutic target should be selected (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer). A non-cancerous cell line (e.g., human dermal fibroblasts) should be included to assess selectivity.

-

Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Cells are passaged upon reaching 80-90% confluency to maintain exponential growth.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.

-

Peptide Treatment: Prepare serial dilutions of the cyclic peptide in culture medium. Replace the existing medium in the wells with the medium containing various concentrations of the peptide. Include a vehicle control (medium with the solvent used to dissolve the peptide) and a blank control (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each peptide concentration relative to the vehicle control. Plot the viability against the logarithm of the peptide concentration to determine the IC50 value.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, an indicator of cell death.

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).

-

Supernatant Collection: After the incubation period, centrifuge the 96-well plate and carefully collect the supernatant from each well.

-

LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH reaction mixture provided by a commercial kit. This mixture typically contains lactate, NAD+, and a tetrazolium salt.

-

Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually around 30 minutes). During this time, LDH in the supernatant will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.

-

Absorbance Measurement: Measure the absorbance of each well at the wavelength specified by the kit (e.g., 490 nm).

-

Data Analysis: Use a positive control (cells lysed to release maximum LDH) and a negative control (untreated cells) to calculate the percentage of cytotoxicity for each peptide concentration.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for the preliminary in vitro cytotoxicity screening of a cyclic peptide.

Caption: A generalized workflow for determining the in vitro cytotoxicity of a cyclic peptide.

Apoptosis Signaling Pathway

Many cytotoxic cyclic peptides exert their anticancer effects by inducing apoptosis (programmed cell death). The intrinsic, or mitochondrial, pathway of apoptosis is a common mechanism.

Caption: A simplified diagram of the intrinsic apoptosis pathway often targeted by anticancer peptides.

References

A Technical Guide to Receptor Binding Affinity Studies for Novel Cyclic Peptides like Cyclo(CRLLIF)

Disclaimer: As of late 2025, publicly accessible scientific literature and databases do not contain specific receptor binding affinity data for the cyclic peptide designated as Cyclo(CRLLIF). Therefore, this document serves as an in-depth technical guide outlining the established methodologies and principles that researchers, scientists, and drug development professionals can apply to study the receptor binding characteristics of novel cyclic peptides such as Cyclo(CRLLIF).

This guide provides a framework for experimental design, data presentation, and visualization of potential biological pathways, adhering to best practices in the field of pharmacology and drug discovery.

Quantitative Data Presentation

A crucial aspect of receptor binding studies is the clear and concise presentation of quantitative data. This allows for straightforward comparison of the binding affinities of different compounds. The following table structure is recommended for summarizing such data.

Table 1: Summary of Receptor Binding Affinity Data

| Ligand | Target Receptor | Assay Type | Radioligand Used | Ki (nM) | Kd (nM) | IC50 (nM) | Notes |

| Cyclo(CRLLIF) | e.g., Receptor X | Competition | e.g., [3H]-Ligand Y | Value | - | Value | e.g., Competitive binding |

| Control Peptide | e.g., Receptor X | Competition | e.g., [3H]-Ligand Y | Value | - | Value | e.g., Known antagonist |

| Radioligand Y | e.g., Receptor X | Saturation | - | - | Value | - | e.g., Used to determine Bmax |

Key Parameters:

-

Ki (Inhibition Constant): Represents the concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present.[1] A smaller Ki value indicates a higher binding affinity.[2]

-

Kd (Dissociation Constant): The concentration of a ligand at which 50% of the receptors are occupied at equilibrium. It is an inverse measure of binding affinity.[3]

-

IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce a specific biological or biochemical response by 50%.[1] This value is dependent on experimental conditions.

Experimental Protocols

The determination of receptor binding affinity typically involves radioligand binding assays. These can be broadly categorized into saturation assays (to characterize the receptor and radioligand interaction) and competition assays (to determine the affinity of a non-labeled test compound).

General Workflow for Competition Binding Assay

The following diagram illustrates the typical workflow for a competition binding assay designed to determine the Ki of a test compound like Cyclo(CRLLIF).

Detailed Methodology: Competition Binding Assay

This protocol provides a template for determining the binding affinity (Ki) of Cyclo(CRLLIF) for a specific G-protein coupled receptor (GPCR).

1. Materials and Reagents:

-

Cell membranes expressing the target receptor of interest.

-

A suitable radioligand with known high affinity and specificity for the target receptor.

-

Test compound: Cyclo(CRLLIF), dissolved and serially diluted.

-

Assay Buffer (e.g., Tris-HCl with appropriate ions like MgCl2 and protease inhibitors).

-

Wash Buffer (cold assay buffer).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and vials.

-

96-well plates.

2. Assay Procedure:

-

Plate Setup: To each well of a 96-well plate, add the assay components in the following order:

-

Assay Buffer.

-

Serial dilutions of the test compound, Cyclo(CRLLIF).

-

A known concentration of the radioligand (typically at or near its Kd).

-

Cell membrane preparation.

-

-

Controls: Include wells for:

-

Total Binding: Contains membranes, radioligand, and buffer (no test compound).

-

Non-specific Binding (NSB): Contains membranes, radioligand, and a high concentration of a known, non-labeled competitor to saturate the receptors.

-

-

Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity bound to the membranes using a scintillation counter.

3. Data Analysis:

-

Calculate Specific Binding: For each concentration of the test compound, calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.

-

Determine IC50: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.

-

Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.[1]

Ki = IC50 / (1 + ([L] / Kd))

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

Potential Signaling Pathways

Upon binding to its receptor, a cyclic peptide like Cyclo(CRLLIF) can initiate a cascade of intracellular events known as a signaling pathway. GPCRs are a major class of receptors and are common targets for peptide-based drugs.[4] The diagram below illustrates a generalized GPCR signaling cascade.

Pathway Description:

-

Binding: The cyclic peptide binds to the extracellular domain of a GPCR.[4]

-

Activation: This binding event induces a conformational change in the receptor, which in turn activates an associated intracellular G-protein by promoting the exchange of GDP for GTP on the Gα subunit.[4]

-

Modulation: The activated Gα subunit dissociates from the βγ dimer and modulates the activity of a membrane-bound effector enzyme, such as adenylyl cyclase.

-

Signal Amplification: The effector enzyme produces a large quantity of intracellular second messengers (e.g., cAMP).

-

Downstream Effects: These second messengers activate downstream protein kinases, which then phosphorylate various cellular proteins, leading to a specific cellular response.

References

- 1. IC50 - Wikipedia [en.wikipedia.org]

- 2. What is an inhibitory constant (Ki) and how does it relate to understanding drug interactions? [ebmconsult.com]

- 3. SeQuery: an interactive graph database for visualizing the GPCR superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

An In-depth Technical Guide to the Stability of Cyclo(CRLLIF)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(CRLLIF) is a synthetic cyclic peptide that has garnered significant interest as a dual inhibitor of Hypoxia-Inducible Factor 1α (HIF-1α) and HIF-2α.[1][2] Its ability to disrupt the protein-protein interaction between HIF-α subunits and the constitutively expressed HIF-1β subunit makes it a promising candidate for therapeutic development, particularly in oncology.[1][2] While specific thermodynamic data on the intrinsic stability of the Cyclo(CRLLIF) molecule is not extensively documented in publicly available literature, its stability can be inferred from its synthesis, its robust biological activity, and its binding affinity to its protein targets. This guide provides a comprehensive overview of the known stability-related aspects of Cyclo(CRLLIF), details the experimental and computational methodologies for assessing its stability and binding interactions, and outlines potential pathways for its further characterization.

Introduction to Cyclo(CRLLIF)

Cyclo(CRLLIF) is a six-amino-acid cyclic peptide with the sequence Cys-Arg-Leu-Leu-Ile-Phe. It was identified as an inhibitor of the HIF-1 and HIF-2 transcription factors.[1] The cyclization of peptides is a common strategy to enhance their metabolic stability and binding affinity by constraining their conformation.[3][4] Cyclo(CRLLIF) acts by disrupting the dimerization of HIF-1α and HIF-2α with HIF-1β, a crucial step for the activation of hypoxic response genes.[1][2]

Synthesis of Cyclo(CRLLIF)

The synthesis of Cyclo(CRLLIF) is achieved through solid-phase peptide synthesis (SPPS).[1] This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

General Solid-Phase Peptide Synthesis (SPPS) Protocol for Cyclic Peptides

-

Resin Preparation: An appropriate resin (e.g., Wang resin) is selected and prepared for the attachment of the first amino acid.

-

First Amino Acid Coupling: The C-terminal amino acid (e.g., Fmoc-Phe-OH) is coupled to the resin.

-

Deprotection: The Fmoc protecting group on the N-terminus of the attached amino acid is removed, typically using a solution of piperidine in a suitable solvent.

-

Peptide Chain Elongation: The subsequent amino acids are added sequentially through coupling and deprotection cycles until the linear peptide sequence (e.g., Cys(Trt)-Arg(Pbf)-Leu-Leu-Ile-Phe) is assembled on the resin.

-

Cleavage from Resin: The linear peptide is cleaved from the resin support, and side-chain protecting groups are simultaneously removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).

-

Cyclization: The crude linear peptide is dissolved in a suitable solvent at a high dilution to favor intramolecular cyclization over intermolecular polymerization. The cyclization is typically achieved through the formation of a disulfide bond between the cysteine residues or a peptide bond between the N- and C-termini. For Cyclo(CRLLIF), a head-to-tail cyclization is implied.

-

Purification and Characterization: The crude cyclic peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The final product is characterized by mass spectrometry and other analytical techniques to confirm its identity and purity.

Biological Activity and Binding Stability

The stability of Cyclo(CRLLIF) in a biological context is demonstrated by its ability to bind to its targets, HIF-1α and HIF-2α, and inhibit their function. The binding affinity is a key parameter that reflects the stability of the peptide-protein complex.

Mechanism of Action

Cyclo(CRLLIF) functions by binding to the PAS-B domain of both HIF-1α and HIF-2α.[1][5] This binding event prevents the heterodimerization of the HIF-α subunits with HIF-1β. Without this dimerization, the HIF transcription factor complex cannot bind to hypoxia-response elements (HREs) in the DNA, thereby inhibiting the transcription of genes that promote adaptation to hypoxic conditions.

Quantitative Binding Affinity Data

The binding affinity of Cyclo(CRLLIF) to the PAS-B domains of HIF-1α and HIF-2α has been quantified using Microscale Thermophoresis (MST). The dissociation constant (KD) is a measure of this affinity, with lower values indicating a more stable complex.

| Target Protein | Binding Affinity (KD) | Experimental Method | Reference |

| HIF-1α PAS-B | 14.5 ± 7 µM | Microscale Thermophoresis (MST) | [1][5] |

| HIF-2α PAS-B | 10.2 ± 1.1 µM | Microscale Thermophoresis (MST) | [1][5] |

Experimental Protocols for Stability and Binding Analysis

Microscale Thermophoresis (MST) for Binding Affinity

MST is a powerful technique for quantifying biomolecular interactions in solution.[6][7][8][9][10] It measures the directed movement of molecules along a temperature gradient, which is dependent on the size, charge, and solvation shell of the molecule. A change in these properties upon ligand binding results in a change in the thermophoretic movement, allowing for the determination of binding affinity.

Detailed Protocol:

-

Protein Labeling: The target protein (e.g., HIF-1α PAS-B) is fluorescently labeled. If the protein has an accessible His-tag, a RED-tris-NTA dye can be used for labeling.

-

Ligand Preparation: A serial dilution of the ligand (Cyclo(CRLLIF)) is prepared in the same buffer as the labeled protein. A typical starting concentration might be 1-2 mM, with 16 1:1 dilutions.

-

Binding Reaction: A constant concentration of the labeled protein (in the low nM range) is mixed with each concentration of the serially diluted ligand. The samples are incubated to allow the binding reaction to reach equilibrium.

-

Capillary Loading: The samples are loaded into glass capillaries.

-

MST Measurement: The capillaries are placed in the MST instrument. An infrared laser is used to create a microscopic temperature gradient within the capillaries, and the fluorescence inside the capillaries is monitored.

-

Data Analysis: The change in normalized fluorescence as a function of the ligand concentration is plotted. The resulting binding curve is fitted to an appropriate binding model (e.g., the law of mass action) to determine the dissociation constant (KD).

Computational Analysis of Cyclic Peptide Stability

Computational methods are invaluable for predicting the structure, stability, and binding characteristics of cyclic peptides.[3][11][12][13]

Molecular Docking

Molecular docking simulations can predict the preferred orientation of Cyclo(CRLLIF) when bound to the PAS-B domain of HIF-α. Software such as HADDOCK or AutoDock CrankPep can be used for this purpose.[11][12][13][14] The protocol generally involves:

-

Preparation of Receptor and Ligand Structures: Obtaining or modeling the 3D structures of the HIF-α PAS-B domain and Cyclo(CRLLIF).

-

Conformational Sampling: Generating an ensemble of conformations for the flexible cyclic peptide.

-

Docking Simulation: Placing the peptide conformations into the binding site of the protein and scoring the different poses based on a scoring function that estimates the binding free energy.

-

Analysis of Results: Clustering the docked poses and analyzing the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts).

Molecular Dynamics (MD) Simulations

MD simulations can provide insights into the conformational stability of Cyclo(CRLLIF) both in its free state and when bound to its target.[15] By simulating the movement of atoms over time, MD can be used to:

-

Assess the rigidity and conformational flexibility of the cyclic peptide backbone.

-

Calculate the binding free energy of the peptide-protein complex using methods like MM/PBSA or MM/GBSA.

-

Analyze the stability of key intermolecular interactions observed in docking studies.

Conclusion

While direct experimental measurement of the thermodynamic stability of Cyclo(CRLLIF) is not yet reported, its successful synthesis and potent biological activity as a dual HIF-1/2α inhibitor provide strong evidence of its stability in a biological context. The binding affinities, determined by Microscale Thermophoresis, quantify the stability of the Cyclo(CRLLIF)-HIFα complex. The experimental and computational protocols detailed in this guide provide a robust framework for further in-depth characterization of Cyclo(CRLLIF) and other cyclic peptide drug candidates. Future studies employing techniques such as differential scanning calorimetry or circular dichroism could provide valuable data on its intrinsic thermodynamic stability.

References

- 1. Identification and Development of Cyclic Peptide Inhibitors of Hypoxia Inducible Factors 1 and 2 That Disrupt Hypoxia-Response Signaling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and Development of Cyclic Peptide Inhibitors of Hypoxia Inducible Factors 1 and 2 That Disrupt Hypoxia-Response Signaling in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Flexible Docking of Cyclic Peptides to Proteins Using CABS-dock - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A rapid and clean synthetic approach to cyclic peptides via micro-flow peptide chain elongation and photochemical cyclization: synthesis of a cyclic RGD peptide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Video: Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis [jove.com]

- 8. Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. docs.nrel.gov [docs.nrel.gov]

- 11. bioexcel.eu [bioexcel.eu]

- 12. research-portal.uu.nl [research-portal.uu.nl]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Cyclisation strategies for stabilising peptides with irregular conformations - PMC [pmc.ncbi.nlm.nih.gov]

Cyclo(CRLLIF): A Technical Guide to its Hypothesized Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(CRLLIF) is a synthetic cyclic peptide that has emerged as a dual inhibitor of Hypoxia-Inducible Factor 1 (HIF-1) and Hypoxia-Inducible Factor 2 (HIF-2). This technical guide provides an in-depth overview of the current hypothesized mechanisms of action of Cyclo(CRLLIF), with a focus on its role in disrupting HIF signaling. The document summarizes key quantitative data, details relevant experimental methodologies, and presents signaling pathways and experimental workflows through explanatory diagrams. This guide is intended for researchers, scientists, and drug development professionals investigating novel anti-cancer therapeutics targeting hypoxia-regulated pathways.

Core Mechanism of Action: Inhibition of HIF-1α/β and HIF-2α/β Dimerization

The primary mechanism of action of Cyclo(CRLLIF) is the inhibition of the heterodimerization of the alpha and beta subunits of the Hypoxia-Inducible Factor (HIF) transcription factors. HIFs are critical regulators of the cellular response to low oxygen levels (hypoxia) and are key drivers of tumor progression, angiogenesis, and metastasis. Cyclo(CRLLIF) disrupts the crucial protein-protein interaction between the PAS-B domain of the oxygen-sensitive alpha subunits (HIF-1α and HIF-2α) and the constitutively expressed beta subunit (HIF-1β, also known as ARNT).[1]

By binding to the PAS-B domain of both HIF-1α and HIF-2α, Cyclo(CRLLIF) prevents the formation of the functional HIF-1 and HIF-2 transcriptional complexes.[1] This disruption of dimerization is the foundational step in its anti-cancer activity, as it abrogates the transcription of numerous downstream target genes involved in tumor survival and growth.

Quantitative Binding Affinity

The binding affinity of Cyclo(CRLLIF) to the PAS-B domains of HIF-1α and HIF-2α has been quantified, demonstrating its dual inhibitory nature.

| Target Domain | Dissociation Constant (KD) |

| HIF-1α PAS-B | 14.5 ± 7 µM |

| HIF-2α PAS-B | 10.2 ± 1.1 µM |

| Table 1: Binding affinities of Cyclo(CRLLIF) to HIF-α PAS-B domains as determined by microscale thermophoresis.[1] |

Hypothesized Downstream Effects

The inhibition of HIF-1 and HIF-2 by Cyclo(CRLLIF) is hypothesized to lead to several downstream anti-cancer effects, primarily through the modulation of gene expression. These effects include the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

HIF-1α is known to upregulate the expression of pro-apoptotic genes such as Bcl-2/adenovirus E1B 19 KDa-interacting protein 3 (BNIP3) and Nip3-like protein X (NIX) in hypoxic conditions.[2] By inhibiting HIF-1, Cyclo(CRLLIF) may prevent the transcription of these genes, thereby sensitizing cancer cells to apoptosis. The precise impact of Cyclo(CRLLIF) on these specific apoptotic pathways is an area of ongoing research.

Cell Cycle Arrest

HIF-1α can influence cell cycle progression by antagonizing the oncoprotein c-MYC. This interaction leads to an increase in the levels of the cyclin-dependent kinase inhibitor p21cip1, resulting in G1-phase cell cycle arrest.[2] Conversely, HIF-2α can promote c-MYC-mediated transcription, driving cell proliferation.[2] The dual inhibition of HIF-1 and HIF-2 by Cyclo(CRLLIF) suggests a complex interplay in the regulation of the cell cycle, potentially leading to a net effect of cell cycle arrest, although this requires further experimental validation.

Signaling Pathway Diagrams

To visually represent the mechanism of action of Cyclo(CRLLIF), the following diagrams have been generated using the DOT language.

References

Methodological & Application

Application Note: Solid-Phase Synthesis Protocol for Cyclo(CRLLIF)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic peptides have emerged as a promising class of therapeutic agents due to their enhanced stability, target affinity, and specificity compared to their linear counterparts. Their constrained conformation often leads to improved pharmacological properties, including resistance to enzymatic degradation and better membrane permeability. This application note provides a detailed protocol for the solid-phase synthesis (SPPS) of the cyclic hexapeptide Cyclo(CRLLIF), a sequence comprising Cysteine, Arginine, Leucine, Leucine, Isoleucine, and Phenylalanine.

The synthesis of cyclic peptides can be challenging, with key steps including the assembly of the linear peptide on a solid support, cleavage from the resin, and subsequent cyclization.[1][2] This protocol outlines a robust methodology utilizing Fmoc-based solid-phase chemistry, followed by solution-phase cyclization to obtain the desired cyclic product.

Experimental Protocols

Part 1: Linear Peptide Synthesis (Fmoc-SPPS)

This section describes the step-by-step procedure for assembling the linear peptide precursor H-Cys(Trt)-Arg(Pbf)-Leu-Leu-Ile-Phe-OH on a 2-chlorotrityl chloride (2-CTC) resin. The use of 2-CTC resin allows for the cleavage of the peptide from the solid support while keeping the side-chain protecting groups intact, which is crucial for the subsequent solution-phase cyclization.[1]

Materials:

-

2-Chlorotrityl chloride (2-CTC) resin

-

Fmoc-Phe-OH

-

Fmoc-Ile-OH

-

Fmoc-Leu-OH

-

Fmoc-Arg(Pbf)-OH

-

Fmoc-Cys(Trt)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (H₂O)

Procedure:

-

Resin Swelling and First Amino Acid Loading:

-

Swell the 2-CTC resin in DCM for 30 minutes in a peptide synthesis vessel.

-

Dissolve Fmoc-Phe-OH (2 equivalents) and DIPEA (4 equivalents) in DCM.

-

Add the amino acid solution to the swollen resin and agitate for 2 hours.

-

Wash the resin with DCM (3x) and DMF (3x).

-

Cap any unreacted sites by washing with a solution of DCM/MeOH/DIPEA (17:2:1) for 30 minutes.

-

Wash the resin with DCM (3x) and DMF (3x).

-

-

Fmoc Deprotection:

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh 20% solution of piperidine in DMF and agitate for 15 minutes.

-

Wash the resin with DMF (5x) and DCM (3x).

-

-

Amino Acid Coupling:

-

Dissolve the next Fmoc-protected amino acid (Fmoc-Ile-OH, 3 equivalents), DIC (3 equivalents), and OxymaPure® (3 equivalents) in DMF.

-

Add the coupling solution to the resin and agitate for 2 hours.

-

Perform a Kaiser test to confirm the completion of the coupling reaction.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Repeat Deprotection and Coupling:

-

Repeat steps 2 and 3 for the remaining amino acids in the sequence: Fmoc-Leu-OH, Fmoc-Leu-OH, Fmoc-Arg(Pbf)-OH, and Fmoc-Cys(Trt)-OH.

-

-

Final Fmoc Deprotection:

-

After the final coupling, perform the Fmoc deprotection as described in step 2 to yield the free N-terminal amine.

-

Part 2: Cleavage of the Linear Peptide from Resin

Procedure:

-

Wash the resin with DCM (5x).

-

Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

-

Add the cleavage cocktail to the resin and agitate for 2 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the linear peptide pellet under vacuum.

Part 3: Solution-Phase Cyclization